1-Methanesulfonylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWOMLRJNXMLSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960432 | |
| Record name | 1-(Methanesulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3989-48-8 | |
| Record name | NSC119667 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Methanesulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Methanesulfonylpiperidine and Its Core Analogues
Convergent and Divergent Synthesis Strategies for N-Sulfonylpiperidines
The strategic construction of complex molecules often relies on either convergent or divergent synthetic plans. These approaches offer distinct advantages in terms of efficiency, flexibility, and the ability to generate molecular diversity.
In contrast, a divergent synthesis begins with a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. This strategy is particularly valuable for medicinal chemistry applications where the exploration of structure-activity relationships is crucial. A divergent approach to N-sulfonylpiperidines could start from a common piperidine (B6355638) precursor, which is then subjected to various sulfonylation reactions or further functionalization to generate a diverse set of analogues. For instance, a divergent synthesis of 3,5-dioxygenated piperidines has been described, where a mixture of achiral cis- and racemic trans-3,5-piperidine diol was efficiently obtained and subsequently transformed into various stereoisomers. nih.govmdpi.com This approach highlights the power of divergent synthesis in accessing a range of functionalized piperidine cores.
A modular "diversity-oriented synthesis" (DOS) provides a powerful platform for the divergent construction of complex piperidine congeners. One such strategy utilizes Type II Anion Relay Chemistry (ARC) to generate all possible stereoisomers of a 2,4,6-trisubstituted piperidine scaffold from common building blocks. acs.org This method allows for chemical and stereochemical diversification at multiple positions on the piperidine ring. acs.org Similarly, DNA-encoded libraries have benefited from divergent on-DNA transformations of a piperidone core to construct multiple chemotypes, including 4-aminopiperidines. orgsyn.org
Stereoselective Synthesis Approaches for Functionalized Piperidine Derivatives
The biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is a central theme in modern organic synthesis.
Enantioselective Transformations for Chiral Induction
The creation of specific enantiomers of chiral piperidines can be achieved through a variety of catalytic asymmetric reactions. These methods introduce chirality with high enantioselectivity, often using chiral catalysts to control the three-dimensional arrangement of atoms.
A notable example is the catalytic enantioselective C(sp³)–H oxidation of piperidines. Using a manganese catalyst, the desymmetrization of prochiral piperidines can be achieved, yielding chiral N,O-acetal products in good yields and with excellent enantioselectivity (up to 98% ee). nih.gov These versatile intermediates can then be converted into a range of substituted piperidines.
Rhodium-catalyzed asymmetric reactions have also proven to be powerful tools. For instance, a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether allows for the synthesis of polysubstituted piperidines with high enantioselectivity. mdpi.com Another approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines, furnishing 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines. researchgate.net
Copper-catalyzed asymmetric synthesis offers another avenue to chiral piperidines. For example, an enantioselective copper-catalyzed cyclizative aminoboration of unsaturated amines provides access to 2,3-cis-disubstituted piperidines with excellent enantioselectivities. beilstein-journals.org Furthermore, a chiral copper catalyst can enable the enantioselective δ-C–H cyanation of acyclic amines, leading to enantioenriched δ-amino nitriles that can be cyclized to form chiral piperidines. rsc.org
| Catalyst/Method | Substrate | Product | Yield (%) | ee (%) |
| Manganese Catalyst | Prochiral Piperidine | Chiral N,O-acetal | up to 86 | up to 98 |
| [Rh(cod)(OH)]₂ / (S)-Segphos | Phenyl carbamate (B1207046) dihydropyridine (B1217469) & Phenyl boronic acid | 3-Phenyl-tetrahydropyridine | 81 | 96 |
| Copper(I)-TF-BiphamPhos | Azomethine Ylide & Fulvene | Piperidine Derivative | High | Excellent |
| Chiral Copper Catalyst | Acyclic Amine | Chiral Piperidine | - | High |
Diastereoselective Cyclizations in Piperidine Ring Formation
When multiple stereocenters are formed during a reaction, controlling their relative orientation is crucial. Diastereoselective cyclization reactions are a cornerstone of piperidine synthesis, allowing for the construction of specific diastereomers.
The aza-Prins cyclization is a powerful method for the diastereoselective synthesis of piperidines. This reaction involves the cyclization of a homoallylic amine with an aldehyde to form a piperidine ring. By carefully selecting the reaction conditions and substrates, high levels of diastereoselectivity can be achieved, leading to the formation of trans-2,4-disubstituted piperidines. nih.govorgsyn.org For example, a modular and diastereoselective 5+1 cyclization approach to N-(hetero)aryl piperidines has been developed using a reductive amination/aza-Michael reaction sequence. researchgate.net This protocol allows for the rapid construction of complex polysubstituted piperidine ring systems. rsc.org
Visible-light-driven radical silylative cyclization of aza-1,6-dienes provides another route to densely functionalized piperidines. This method allows for the stereoselective synthesis of piperidines in a highly atom-economical manner, with the diastereoselectivity being dependent on the substitution pattern of the starting material. google.com
| Reaction | Substrates | Product | Diastereoselectivity |
| Aza-Prins Cyclization | Homoallylic amine, Aldehyde | trans-2,4-Disubstituted piperidine | High |
| Reductive Amination/Aza-Michael | Heterocyclic amine, Carbonyl electrophile | Polysubstituted N-(hetero)aryl piperidine | High |
| Visible-Light-Driven Silylative Cyclization | Aza-1,6-diene | Densely functionalized piperidine | Poor to Excellent |
Contemporary Methods for Sulfonyl Group Introduction onto the Piperidine Nitrogen
The final step in the synthesis of 1-methanesulfonylpiperidine and its analogues is the introduction of the sulfonyl group onto the piperidine nitrogen. This can be achieved through several modern synthetic methods.
Nucleophilic Addition Reactions with Sulfonylating Agents
The most direct method for the synthesis of this compound is the nucleophilic substitution reaction of piperidine with a suitable sulfonylating agent, typically methanesulfonyl chloride. This reaction proceeds via the nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide and elimination of hydrogen chloride. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct.
The mechanism of nucleophilic substitution at a sulfonyl sulfur is generally considered to be a concerted SN2-type process. mdpi.com The reactivity of the sulfonyl chloride can be influenced by the substituents on the aromatic ring in the case of arenesulfonyl chlorides.
| Piperidine Derivative | Sulfonylating Agent | Base | Solvent | Product |
| Piperidine | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | This compound |
| Piperidine | p-Toluenesulfonyl Chloride | Pyridine | Chloroform | 1-(p-Toluenesulfonyl)piperidine |
Sustainable and Green Chemistry Routes to this compound
The growing emphasis on environmental stewardship in chemical manufacturing has spurred the development of sustainable and green synthetic methodologies. nih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comethernet.edu.et In the context of synthesizing this compound and its analogues, green chemistry principles are applied to both the formation of the piperidine ring and the installation of the methanesulfonyl group. Key strategies include the use of novel catalytic systems and the design of one-pot, multi-component reactions that enhance atom economy and streamline synthetic processes. nih.govmdpi.com
Development of Novel Catalytic Systems for Efficient Synthesis
Catalysis is a cornerstone of green chemistry, offering pathways to new reactions and improving the efficiency of existing ones. ethernet.edu.et For the synthesis of the piperidine core, a variety of catalytic systems have been developed to promote greener reaction conditions, such as using water as a solvent.
One notable example is the use of sodium lauryl sulfate (B86663) (SLS) as an inexpensive, non-toxic, and recyclable catalyst for the synthesis of highly functionalized piperidines in water at room temperature. semanticscholar.orgsemanticscholar.org This approach eliminates the need for volatile organic solvents. The effectiveness of SLS compared to other catalysts and conditions for a model reaction is detailed below.
Table 1: Comparison of Catalysts for a Model Piperidine Synthesis semanticscholar.org
| Entry | Catalyst | Solvent | Time (h) | Temperature | Yield (%) |
| 1 | NiCl₂ | Water | 24 | 50°C | 40 |
| 2 | L-Proline | Ethanol | 10 | 80°C | 40 |
| 3 | Without catalyst | Water | 24 | Room Temp. | No product |
| 4 | SLS | Water | 6 | Room Temp. | 95 |
| 5 | Cetrimide | Water | 10 | Room Temp. | No product |
For the sulfonamide linkage, sustainable methods often focus on avoiding the pre-synthesis and handling of toxic sulfonyl chlorides. thieme.de A green approach involves the in-situ generation of the sulfonyl chloride from a thiol, which then reacts with the amine (piperidine). Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has been identified as an effective oxidant for this one-pot conversion in environmentally benign solvents like water or ethanol. researchgate.netrsc.org This method circumvents the need to isolate the often-unstable sulfonyl chloride intermediate, thereby improving safety and reducing waste. researchgate.net
One-Pot and Multi-Component Reaction Approaches
One-pot syntheses and multi-component reactions (MCRs) are highly valued in green chemistry because they reduce the number of synthetic steps, minimize waste from purification of intermediates, and save time and resources. nih.govamanote.com
The synthesis of substituted piperidine rings is well-suited to MCRs. An efficient one-pot, three-component reaction involves the condensation of an aromatic aldehyde, an amine, and a β-ketoester. semanticscholar.orgresearchgate.net Using catalysts like sodium lauryl sulfate (SLS) or phenylboronic acid allows these reactions to proceed in high yields under mild, often aqueous, conditions. semanticscholar.orgresearchgate.net This strategy allows for the rapid assembly of complex piperidine structures from simple, readily available starting materials. researchgate.net The reaction proceeds through the initial formation of an enamine and an imine, followed by an intermolecular Mannich-type reaction to form the piperidine ring. semanticscholar.org
Table 2: Examples of a One-Pot, Three-Component Synthesis of Substituted Piperidines semanticscholar.org
| Aldehyde | Aniline (B41778) | β-Ketoester | Product Yield (%) |
| Benzaldehyde | Aniline | Ethyl acetoacetate | 95 |
| 4-Chlorobenzaldehyde | Aniline | Ethyl acetoacetate | 92 |
| 4-Methylbenzaldehyde | Aniline | Ethyl acetoacetate | 90 |
| Benzaldehyde | 4-Chloroaniline | Ethyl acetoacetate | 88 |
Similarly, the formation of the sulfonamide bond can be integrated into a one-pot process. A transition metal- and catalyst-free method has been developed for the synthesis of N-sulfonyl compounds through the direct reaction of sulfonyl azides with amines. rsc.org Another sustainable approach is the oxidative chlorination of thiols in green solvents, which react in-situ with an amine to form the sulfonamide. rsc.org These methods are advantageous over traditional, linear syntheses by reducing operational complexity and processing costs. researchgate.net
Mechanistic Investigations of Reactions Involving 1 Methanesulfonylpiperidine
Elucidation of Reaction Pathways and Intermediates in N-Sulfonylpiperidine Transformations
In nucleophilic aromatic substitution (SNAr) reactions where piperidine (B6355638) acts as the nucleophile, the generally accepted mechanism involves the formation of a Meisenheimer complex. researchgate.net For N-sulfonylated piperidines, the reaction pathway can be more complex. For instance, in palladium-catalyzed carboamination reactions of N-allylguanidines bearing N-arylsulfonyl groups, the mechanism is proposed to proceed via oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the alkene, anti-aminopalladation, and reductive elimination. nih.gov Deuterium labeling studies have been instrumental in supporting the anti-aminopalladation pathway. nih.gov
Another important class of reactions involves the generation of reactive intermediates from N-sulfonyl compounds. For example, N-sulfonyl ketenimines can be generated from the copper-catalyzed reaction of sulfonyl azides with terminal alkynes. tsinghua.edu.cnnih.gov These ketenimines are highly electrophilic and can react with various nucleophiles. While not directly involving 1-methanesulfonylpiperidine as a starting material, these studies highlight the types of reactive intermediates that can be accessed from N-sulfonyl moieties.
Computational studies, often employing Density Functional Theory (DFT), have become invaluable in elucidating reaction pathways. researchgate.netmdpi.com These studies can map out the potential energy surface of a reaction, identifying transition states and intermediates that may be too transient to observe experimentally. For the piperidinolysis of aryl ethers, a combination of kinetic experiments and DFT calculations suggested a mechanism involving a fast nucleophilic attack to form a zwitterionic intermediate, followed by a slow, base-catalyzed deprotonation to a Meisenheimer ion. researchgate.net
Table 1: Proposed Intermediates in Reactions Analogous to N-Sulfonylpiperidine Transformations
| Reaction Type | Proposed Intermediate | Supporting Evidence |
| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Spectroscopic observation, Kinetic data, DFT calculations researchgate.net |
| Pd-Catalyzed Carboamination | Alkylpalladium Complex | Deuterium labeling studies nih.gov |
| Reaction of Sulfonyl Azides with Alkynes | N-Sulfonyl Ketenimine | Trapping experiments, Mechanistic studies tsinghua.edu.cnnih.gov |
Note: This table presents intermediates identified in reactions of analogous N-sulfonyl compounds, as specific studies on this compound are limited.
Nucleophilic Reactivity Profiles of the Piperidine Nitrogen in Functionalization
The nitrogen atom of the piperidine ring in this compound possesses a lone pair of electrons, rendering it nucleophilic. However, the presence of the strongly electron-withdrawing methanesulfonyl group significantly modulates this nucleophilicity. The sulfonyl group reduces the electron density on the nitrogen atom, making it a weaker nucleophile compared to piperidine itself.
Computational methods can provide quantitative insights into nucleophilicity. The energy of the highest occupied molecular orbital (HOMO) of the nucleophile is often correlated with its reactivity. For this compound, the HOMO would be expected to be lower in energy compared to piperidine, consistent with its reduced nucleophilicity.
Electrophilic Activation and Transformation of the Sulfonyl Moiety
The sulfonyl moiety in this compound is generally considered electron-deficient and can be subject to attack by strong nucleophiles at the sulfur atom. However, more commonly, the sulfonyl group acts as an activating group, influencing the reactivity of adjacent atoms.
Electrophilic activation of the sulfonyl group itself is less common but can be achieved under specific conditions. For instance, in the presence of a strong acid, the oxygen atoms of the sulfonyl group can be protonated, increasing the electrophilicity of the sulfur atom.
More frequently, the sulfonyl group participates in transformations where it is ultimately removed or modified. For example, N-sulfonyl groups are often used as protecting groups for amines and can be cleaved under specific reductive or hydrolytic conditions. The mechanism of these deprotection reactions depends on the specific reagents used.
In some contexts, the sulfonyl group can be a target for radical reactions. While less common than ionic pathways, radical-mediated transformations of sulfonyl compounds have been reported, often initiated by photolysis or radical initiators.
Role of the Piperidine Ring Conformation in Reaction Outcomes and Selectivity
The piperidine ring in this compound, like cyclohexane, adopts a chair conformation to minimize steric strain. The presence of the methanesulfonyl group on the nitrogen atom influences the conformational equilibrium. In N-substituted piperidines, there is a preference for the substituent to occupy the equatorial position to avoid 1,3-diaxial interactions.
The conformation of the piperidine ring can have a profound impact on the stereochemical outcome of reactions. For reactions occurring at the piperidine ring or involving the nitrogen atom, the accessibility of the reacting center can be dictated by the ring's conformation. For instance, in reactions involving nucleophilic attack by the nitrogen atom, the orientation of the lone pair (axial vs. equatorial) can influence the reaction rate and the geometry of the transition state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational preferences of piperidine derivatives in solution. researchgate.net Computational studies can also provide valuable information on the relative energies of different conformers and the energy barriers for ring inversion. researchgate.net The interplay between conformational dynamics and reactivity is a key aspect of understanding the behavior of this compound in chemical transformations.
Kinetic and Thermodynamic Analyses of Key Transformations
Kinetic and thermodynamic studies provide quantitative data on the rates and equilibria of chemical reactions, offering deep insights into reaction mechanisms. For transformations involving this compound, such analyses would involve determining rate constants, activation parameters (enthalpy and entropy of activation), and equilibrium constants.
For nucleophilic substitution reactions, the rate law often provides clues about the mechanism. For example, a second-order rate law, first order in both the substrate and the nucleophile, is characteristic of an SN2 or SNAr mechanism. libretexts.orgresearchgate.net Kinetic studies on the reaction of piperidine with various electrophiles have been extensively reported. researchgate.netnih.govresearchgate.net These studies often reveal the influence of solvent, temperature, and substituents on the reaction rate.
Activation parameters, determined from the temperature dependence of the rate constant, provide information about the transition state. A negative entropy of activation is often indicative of an associative mechanism where two molecules come together in the rate-determining step. nih.gov
Thermodynamic data, such as the enthalpy and entropy of reaction, indicate the feasibility of a transformation and the position of the equilibrium. While specific thermodynamic data for reactions of this compound are scarce, general principles can be applied. For example, the formation of stable products will be thermodynamically favored.
Table 2: Representative Kinetic Parameters for Nucleophilic Aromatic Substitution with Piperidine
| Substrate | Rate Constant (k) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |
| 2-Fluoro-N-methylpyridinium ion | Value not specified | 12.3 kcal/mol | -20.2 cal/mol·K |
| 2-Chloro-N-methylpyridinium ion | Value not specified | 13.9 kcal/mol | -17.5 cal/mol·K |
| 2-Bromo-N-methylpyridinium ion | Value not specified | 13.7 kcal/mol | -18.2 cal/mol·K |
| 2-Iodo-N-methylpyridinium ion | Value not specified | 14.1 kcal/mol | -18.0 cal/mol·K |
Source: Adapted from Gronert et al. nih.gov Note: These data are for reactions of piperidine with N-methylpyridinium ions and are provided to illustrate typical activation parameters in related systems.
Derivatization and Functionalization Strategies of 1 Methanesulfonylpiperidine
Modification of the Piperidine (B6355638) Ring System for Structural Diversity
The piperidine ring of 1-methanesulfonylpiperidine offers multiple sites for modification to achieve structural diversity. These modifications can be broadly categorized into reactions that introduce substituents onto the ring carbons.
One common approach involves the use of a pre-functionalized piperidine ring before the introduction of the methanesulfonyl group. For instance, a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized starting from the coupling of 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine. nih.gov This parent compound was then further functionalized at the oxygen atom with various electrophiles. nih.gov Although this example involves a more complex sulfonyl group, the principle of functionalizing the piperidine precursor is a key strategy.
Another strategy is the direct functionalization of a pre-formed N-sulfonylated piperidine. For example, an optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and HCN yields an anilino-nitrile, which after a series of transformations including N-debenzylation and subsequent N-acylation, can lead to a variety of functionalized piperidines. researchgate.net While this example starts with an N-benzyl piperidone, the synthetic sequence highlights how a ketone handle on the piperidine ring can be used to introduce diverse functionalities. A similar approach could be envisioned for a 1-methanesulfonylpiperidin-4-one.
The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for Vandetanib, showcases a three-step sequence involving acylation, sulfonation, and substitution starting from piperidin-4-ylmethanol. researchgate.net This illustrates how a hydroxymethyl group on the piperidine ring can serve as a versatile handle for introducing complex side chains.
| Starting Material | Reagents and Conditions | Product | Reference |
| 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine | Various electrophiles, NaH, DMF | 2-O-substituted derivatives | nih.gov |
| 1-Benzylpiperidin-4-one | Aniline, HCN (Strecker reaction), followed by hydrolysis, esterification, and N-acylation | Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | researchgate.net |
| Piperidin-4-ylmethanol | Acylation, sulfonation, substitution | tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | researchgate.net |
Introduction of Functional Groups via C-H Activation Methodologies
Direct C-H activation has emerged as a powerful tool for the functionalization of otherwise unreactive C-H bonds, offering a more atom- and step-economical approach to derivatization. While literature specifically detailing the C-H activation of this compound is limited, strategies developed for other saturated nitrogen heterocycles, particularly N-sulfonylated piperidines, provide valuable insights into potential methodologies.
Transition-metal-catalyzed C-H functionalization is a prominent strategy. For instance, palladium-catalyzed transannular C-H functionalization of alicyclic amines has been reported to selectively manipulate C-H bonds at sites remote to the nitrogen atom. nih.gov This approach often relies on directing groups to achieve regioselectivity. The methanesulfonyl group itself can influence the reactivity and selectivity of C-H activation at different positions of the piperidine ring.
Ruthenium-based catalysts have also been extensively used for C-H bond functionalization. mdpi.com These catalysts can mediate a variety of transformations, including arylation, alkenylation, and alkylation, often with the aid of a directing group. mdpi.com The application of such catalytic systems to this compound could provide a direct route to a wide range of derivatives.
Photoredox catalysis is another emerging area in C-H functionalization. nih.gov This methodology utilizes visible light to initiate radical-mediated reactions, enabling the introduction of various functional groups under mild conditions. The direct photoredox C-H activation at the α-position of amines has been shown to be an efficient and versatile method for functionalizing saturated N-heterocycles. nih.gov
| C-H Functionalization Strategy | Potential Catalyst/Reagent | Targeted Position | Potential Product |
| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Directing Group | Remote C-H bonds | Aryl-substituted this compound |
| Ruthenium-Catalyzed C-H Alkenylation | [Ru(p-cymene)Cl₂]₂, Directing Group | α or β C-H bonds | Alkenyl-substituted this compound |
| Photoredox-Mediated C-H Alkylation | Photocatalyst, Alkylating Agent | α-C-H bond | Alkyl-substituted this compound |
Transformations at the Sulfonyl Group for Analog Generation
While the methanesulfonyl group is often installed as a stable protecting or directing group, its transformation can also be a viable strategy for generating analogs.
One potential transformation is the cleavage of the N-S bond to deprotect the piperidine nitrogen. This would allow for the introduction of different N-substituents. A study on the synthesis and elimination pathways of 1-methanesulfonyl-1,2-dihydroquinoline sulfonamides demonstrated that the methylsulfonyl group could be eliminated under certain conditions to afford quinolines. mdpi.comnih.gov While this is a different heterocyclic system, it suggests that the N-SO₂Me bond can be cleaved, potentially offering a route to N-H piperidine from this compound, which can then be further derivatized.
Another approach involves reactions that modify the sulfonyl group itself without cleaving the N-S bond. For example, piperidine-1-sulphenyl chloride has been used as a sulphur-transfer reagent in reactions with diamines to prepare sulphur-nitrogen heterocycles. rsc.org This highlights the reactivity of sulfur-based groups attached to a piperidine nitrogen. While this example starts with a sulphenyl chloride, it points to the possibility of activating the sulfonyl group for further transformations.
The synthesis of novel sulfonamide derivatives featuring a 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine (B5781151) core structure was achieved by reacting trimetazidine (B612337) with various sulfonyl chlorides. mdpi.com This demonstrates the facile formation of the N-sulfonyl bond, a reaction that is reversible under certain conditions, suggesting that exchange of the methanesulfonyl group for other sulfonyl groups could be a strategy for analog generation.
Orthogonal Protecting Group Strategies in Complex Synthesis
In the synthesis of complex molecules containing the this compound moiety, orthogonal protecting group strategies are essential to selectively unmask different functional groups for subsequent reactions. The methanesulfonyl group itself can be considered a robust protecting group for the piperidine nitrogen, stable to many reaction conditions.
For a multifunctionalized this compound derivative, other protecting groups would need to be chosen such that they can be removed without affecting the methanesulfonyl group or other functionalities. For example, if a carboxylic acid ester is present on the piperidine ring, a tert-butyl ester could be used, which is cleavable under acidic conditions to which the methanesulfonyl group is typically stable. Similarly, a benzyl (B1604629) ether protecting a hydroxyl group can be removed by hydrogenolysis, conditions that would not affect the N-SO₂Me group.
The synthesis of various piperidine derivatives often involves multiple steps where protecting groups are crucial. nih.gov For instance, in a multi-step synthesis, one might need to selectively deprotect a functional group on a side chain attached to the piperidine ring while keeping the 1-methanesulfonyl group intact. The choice of protecting groups would depend on the specific functionalities present in the molecule and the planned synthetic route.
| Functional Group to be Protected | Orthogonal Protecting Group | Deprotection Condition | Compatibility with this compound |
| Carboxylic Acid | tert-Butyl ester | Trifluoroacetic acid | High |
| Hydroxyl Group | Benzyl ether | H₂, Pd/C | High |
| Amine | Boc (tert-Butoxycarbonyl) | Acid (e.g., TFA) | High |
| Ketone/Aldehyde | Acetal/Ketal | Aqueous acid | Moderate (depends on the stability of the sulfonamide) |
Computational Chemistry and Theoretical Studies of 1 Methanesulfonylpiperidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Methanesulfonylpiperidine, these calculations, typically employing Density Functional Theory (DFT) or other quantum mechanical methods, can elucidate its electronic structure and predict its reactivity.
Detailed research findings from such studies would involve the calculation of several key quantum descriptors. The energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.
Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the sulfonyl group, indicating these are sites susceptible to electrophilic attack, while positive potentials might be found around the hydrogen atoms.
Global reactivity descriptors derived from HOMO and LUMO energies provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in comparing the reactivity of this compound with other molecules and in understanding its behavior in chemical reactions.
Table 1: Hypothetical Quantum Chemical Descriptors for this compound This table illustrates the type of data generated from quantum chemical calculations. The values are representative and not from actual published research on this specific molecule.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |
| ΔE (LUMO-HOMO Gap) | Energy gap, indicating chemical reactivity | 7.0 eV |
| Electronegativity (χ) | Tendency to attract electrons | 4.0 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 3.5 eV |
| Global Electrophilicity (ω) | Propensity to accept electrons | 2.28 eV |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.
An MD simulation begins with an initial structure of the molecule, often optimized by quantum chemical methods. The system is then allowed to evolve over a period of time (from picoseconds to microseconds) by solving Newton's equations of motion for each atom. The interactions between atoms are described by a force field, which is a set of empirical potential energy functions.
Through MD simulations, one can perform a thorough conformational analysis. The piperidine (B6355638) ring in this compound is known to exist primarily in a chair conformation. MD simulations can explore the energy landscape of this conformation, including the potential for ring inversion and the orientation of the methanesulfonyl group (axial vs. equatorial). Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent box (e.g., water), one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. This provides a molecular-level understanding of its solvation properties and behavior in solution.
Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water This table represents typical outputs from an MD simulation analysis.
| Property | Description | Illustrative Finding |
|---|---|---|
| RMSD | Root Mean Square Deviation of the molecule's backbone | Stable trajectory with average RMSD of 1.5 Å |
| Radius of Gyration (Rg) | Measure of the molecule's compactness | Consistent Rg values, indicating a stable conformation |
| Hydrogen Bonds | Average number of hydrogen bonds with solvent | 2-3 stable hydrogen bonds with surrounding water molecules |
| SASA | Solvent Accessible Surface Area | Analysis of hydrophobic/hydrophilic surface exposure |
Predictive Modeling of Reaction Selectivity and Yield
Predictive modeling, often leveraging machine learning and quantitative structure-activity relationship (QSAR) models, can be used to forecast the outcomes of chemical reactions or biological activities. For this compound, such models can predict its role and influence in various chemical and biological systems.
While specific models predicting reaction selectivity and yield for this compound are not prominent in the literature, the principles can be applied. These models are trained on large datasets of reactions where molecular descriptors (features) of the reactants, catalysts, and solvents are correlated with the experimental outcomes (e.g., yield or selectivity).
In a biological context, predictive models have been used to understand the contribution of specific molecular fragments to a compound's activity. In a QSAR study aimed at designing new inhibitors for the enzyme Schistosoma mansoni Thioredoxin Glutathione Reductase (SmTGR), the this compound fragment was identified as being more frequent in the set of non-inhibiting compounds. ufg.br This suggests that this particular fragment may contribute unfavorably to the inhibitory activity against this specific target. ufg.br This type of information is crucial for lead optimization in drug design, guiding chemists to modify or replace fragments that are predicted to decrease desired activity. ufg.br
Table 3: Fragment Contribution in a Predictive QSAR Model for SmTGR Inhibition
| Fragment | Contribution to Activity | Implication for Drug Design |
|---|---|---|
| This compound | Unfavorable / Decreased Activity ufg.br | Consider replacing this fragment to improve inhibitory potential. ufg.br |
| Nitrofuran | Favorable / Increased Activity ufg.br | Consider including this fragment in new inhibitor designs. ufg.br |
| (Ethanesulfonyl)benzene | Favorable / Increased Activity ufg.br | A potentially beneficial structural motif for activity. ufg.br |
Computational Mechanistic Elucidation via Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions at the molecular level. For reactions involving this compound, DFT calculations can be employed to map out the entire reaction pathway, identify transition states, and determine activation energies.
A mechanistic study using DFT involves calculating the potential energy surface for a given reaction. This begins with optimizing the geometries of the reactants, products, and any intermediates. The next crucial step is to locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. This is a first-order saddle point on the potential energy surface and is characterized by a single imaginary vibrational frequency.
Such computational studies provide invaluable mechanistic insights that can be difficult to obtain through experimental means alone. They can help rationalize observed product distributions, predict the effect of substituents on reactivity, and guide the design of more efficient synthetic routes.
Inability to Fulfill Request Due to Lack of Available Scientific Information
1 Methanesulfonylpiperidine As a Strategic Building Block in Complex Chemical Synthesis
Advanced Synthetic Intermediates in the Construction of Diverse Molecular Frameworks
The performed searches yielded general information on the synthesis of piperidine (B6355638) and N-sulfonyl-containing molecules, as well as broad methodologies for the construction of complex heterocyclic systems. However, none of the retrieved scientific literature specifically mentioned or detailed the use of "1-Methanesulfonylpiperidine" as a key reactant, precursor, or intermediate in these synthetic strategies.
Consequently, the core requirement of the user's instructions to generate "thorough, informative, and scientifically accurate content for each section and subsection" with "detailed research findings" and "data tables" cannot be met. The absence of specific data and examples in the scientific literature prevents the creation of an article that would adhere to the requested professional and authoritative tone.
It is concluded that either "this compound" is not a commonly utilized building block for these specific synthetic applications, or that such research is not available in the public domain through the conducted search methods. Therefore, to maintain the standards of scientific accuracy and avoid the generation of speculative or unverified content, the request to create the specified article cannot be fulfilled.
Analytical Techniques in Mechanistic and Structural Elucidation Pertinent to 1 Methanesulfonylpiperidine
The elucidation of reaction mechanisms and the definitive determination of molecular structures are foundational to modern chemistry. For compounds such as 1-Methanesulfonylpiperidine and its derivatives, a suite of advanced analytical techniques is employed to provide detailed insights into reaction pathways, stereochemistry, and conformational preferences. These methods allow chemists to monitor reactions in real-time, isolate and identify transient intermediates, and confirm the three-dimensional arrangement of atoms with high precision.
Future Directions and Emerging Research Avenues in 1 Methanesulfonylpiperidine Chemistry
Development of Novel Catalytic Systems for Chemo- and Regioselective Transformations
The functionalization of the piperidine (B6355638) ring in 1-methanesulfonylpiperidine presents a significant challenge due to the presence of multiple, chemically similar C-H bonds. Overcoming this challenge is crucial for creating diverse analogs and is a major focus of modern synthetic chemistry. Future progress hinges on the development of novel catalytic systems that can achieve high levels of chemo- and regioselectivity, transforming the otherwise inert scaffold into a platform for complex molecule synthesis.
A primary area of investigation is transition-metal-catalyzed C-H functionalization. umich.edu This powerful strategy allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. umich.edunih.gov Research has shown that the choice of metal catalyst and directing group is critical for controlling the site of reaction. For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have demonstrated tunable site selectivity on N-protected piperidines. nih.gov The selectivity can be steered to different positions on the piperidine ring by carefully selecting the rhodium catalyst and the nature of the nitrogen protecting group. nih.gov Similarly, palladium catalysis has been effectively used for the transannular C-H functionalization of alicyclic amines, a strategy that leverages the molecule's conformation to achieve reactions at sites remote from the nitrogen atom. nih.gov
Future work on this compound will likely adapt these systems, exploring how the electronic properties of the methanesulfonyl group influence the regiochemical outcome of C-H activation. The development of new ligands and catalysts will be essential to selectively target the C2, C3, or C4 positions of the piperidine ring.
Table 1: Catalyst-Controlled C-H Functionalization of N-Protected Piperidines
| N-Protecting Group | Catalyst System | Position Functionalized | Reference |
|---|---|---|---|
| N-Boc | Rh₂(R-TCPTAD)₄ | 2-position | nih.gov |
| N-brosyl | Rh₂(R-TPPTTL)₄ | 2-position | nih.gov |
| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | 4-position | nih.gov |
| Amide Directing Group | Palladium(II) | Transannular (C5) | nih.gov |
Furthermore, the activation of the N-sulfonyl group itself is a promising, albeit less explored, avenue. While often considered a stable protecting group, the sulfonyl moiety can be activated by metal catalysts to participate in novel transformations. rsc.org Copper(II) catalysts, for example, have been used to activate N-sulfonyl oxaziridines for the aminohydroxylation of alkenes. nih.gov Applying similar principles to this compound could lead to new catalytic cycles that involve transient activation of the N-S bond, opening pathways to unprecedented reactivity.
Exploration of Unconventional Reaction Pathways and Reactivity Modes
Beyond traditional thermal catalysis, researchers are increasingly turning to unconventional energy sources and reaction pathways to access new chemical space. Electrosynthesis and photoredox catalysis are at the forefront of this movement, offering green, efficient, and often mechanistically distinct alternatives for the synthesis and functionalization of molecules like this compound.
Organic electrosynthesis, which uses electrical current to drive redox reactions, provides a reagent-free method for activation. researchgate.net This technique has been successfully applied to the synthesis of piperidine derivatives. For example, the anodic methoxylation of N-formylpiperidine has been achieved in a microfluidic electrolysis cell, creating a key intermediate for introducing nucleophiles at the 2-position. nih.gov The combination of electrochemistry with continuous flow technology is particularly powerful, enabling safe, scalable, and efficient synthesis. researchgate.netnih.gov Applying this to this compound could enable direct oxidative C-H functionalization or reductive modifications without the need for chemical oxidants or reductants.
Photocatalysis, which uses visible light to initiate reactions, offers another mild and powerful approach. mdpi.com Strategies involving photoredox catalysis have been employed for the functionalization of saturated N-heterocycles. researchgate.net These reactions often proceed through radical intermediates, leading to reactivity patterns that are complementary to those of traditional two-electron pathways. For this compound, this could enable novel C-H alkylations, arylations, or other functionalizations under exceptionally mild conditions. The use of organic dyes like Eosin Y as a metal-free photocatalyst is particularly attractive from a sustainability perspective. mdpi.com
Finally, exploring entirely new reactivity modes of the sulfonamide functional group is a key area for future research. One example involves using piperidine-1-sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines to generate novel sulfur-nitrogen heterocycles. rsc.org This highlights that the core structure of this compound can be viewed not just as a scaffold to be functionalized, but as a reactive component for constructing entirely new molecular architectures.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel chemical reactions from academic discovery to industrial application is often hampered by challenges of scale-up, safety, and reproducibility. Continuous flow chemistry and automated synthesis platforms are emerging as transformative solutions to these challenges, and their integration into the chemistry of this compound is a critical future direction.
Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing. acs.org These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions. rsc.org This technology is exceptionally well-suited for the synthesis of sulfonamides and their precursors. For instance, rapid and eco-friendly flow syntheses of sulfonamide libraries have been developed, minimizing waste and avoiding toxic reagents. acs.org Automated flow platforms have been designed for the multi-step synthesis of secondary sulfonamides, incorporating "catch and release" purification protocols to generate libraries of pure compounds without the need for traditional chromatography. acs.org
The synthesis of sulfonyl chlorides, key precursors for this compound and its derivatives, has also been significantly improved using flow technology. Continuous flow protocols allow for their safe and scalable production with high space-time yields, circumventing the thermal runaway risks associated with batch processes. rsc.orgmdpi.com
Table 2: Examples of Sulfonamide-Related Synthesis in Flow Chemistry
| Reaction Type | Platform | Key Advantages | Throughput/Yield | Reference |
|---|---|---|---|---|
| Sulfonylurea Synthesis | Chemtrix Kiloflow® | Scalability, high conversion | 41 g/h, 91% yield | google.com |
| Aryl Sulfonyl Chloride Synthesis | CSTRs with automation | Enhanced safety, improved consistency | Spacetime yield nearly doubled vs. batch | mdpi.com |
| Secondary Sulfonamide Library | Automated 4-column reactor | High purity, no chromatography | 48-member library, >80% purity for most | acs.org |
| Sulfonyl Chloride Synthesis | Microreactor | High space-time yield, safety | 6.7 kg L⁻¹ h⁻¹ | rsc.org |
Automated synthesis platforms, which combine robotic handling of reagents with software control, are poised to accelerate the discovery of this compound derivatives. biotage.com These systems can perform numerous reactions in parallel, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. By integrating automated platforms with flow reactors, it is possible to create a fully automated system for synthesis, purification, and analysis, dramatically accelerating the drug discovery and development cycle. acs.orgmdpi.com
Advanced Computational Design and In Silico Exploration of this compound Derivatives
In parallel with synthetic advancements, computational chemistry and in silico modeling are becoming indispensable tools for guiding research on this compound. These methods allow for the rational design of new derivatives with desired properties, the prediction of their biological activity, and a deeper understanding of their interactions with biological targets, all before a molecule is ever synthesized. nih.gov
Molecular docking is a cornerstone of this approach. It predicts the preferred binding orientation of a molecule to a biological target, providing insights into potential efficacy. mdpi.com This technique has been widely used to evaluate piperidine sulfonamide derivatives for a range of targets, including bacterial enzymes, viral proteases, and human kinases. nih.govresearchgate.netnih.gov For example, a structure-guided design approach, informed by protein crystallography and molecular docking, led to the discovery of novel sulfonylpiperidine inhibitors of thymidylate kinase (TMK), a bacterial enzyme essential for DNA synthesis. nih.gov Similarly, in silico screening of piperidine-based sulfonamides against the main protease of SARS-CoV-2 has been used to identify potential antiviral agents. researchgate.net
Beyond simple docking, quantitative structure-activity relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of a compound with its biological activity. qub.ac.uk These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.
Pharmacokinetic properties—Adsorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—can also be predicted using computational tools. nih.gov Early in silico assessment of properties like human intestinal absorption or potential for adverse effects helps to filter out compounds that are likely to fail later in the drug development pipeline, saving significant time and resources. nih.gov
Table 3: In Silico Applications for Piperidine Sulfonamide Derivatives
| Application | Target/Property | Computational Method | Finding/Outcome | Reference |
|---|---|---|---|---|
| Antibacterial Agents | Dihydropteroate synthase (DHPS) | Molecular Docking | Identified key binding interactions (ionic, H-bonding) rationalizing antibacterial activity. | nih.gov |
| Anticancer Agents | Poly (ADP-ribose) polymerase-1 (PARP-1) | Molecular Docking, MD Simulation | Identified derivatives with strong binding profiles and target-specific interactions. | acs.org |
| Antiviral Agents | SARS-CoV-2 Main Protease | Virtual Screening, Docking | Screened a library to find compounds with binding energies stronger than -7.0 kcal/mol. | researchgate.net |
| HIV Antagonists | CCR5 Co-receptor | Molecular Dynamics Simulation | Confirmed increased stability of designed sulfo carboxamide derivatives over existing ones. | nih.gov |
| Alzheimer's Disease | Acetylcholinesterase | Molecular Docking | Identified novel Schiff bases with binding energies comparable to or better than the reference drug Tacrine. | acgpubs.org |
The future of research in this area lies in the tight integration of these computational approaches with automated synthesis. An iterative cycle where compounds are designed in silico, rapidly synthesized by automated platforms, and then biologically tested, with the results feeding back into the computational models, will dramatically accelerate the discovery of novel this compound-based therapeutics and functional molecules.
Q & A
Q. How can researchers address batch-to-batch variability in this compound for reproducible assays?
- Methodological Guidance :
- Strict QC Protocols : Require suppliers to provide certificates of analysis (COA) with HPLC purity >98% .
- In-House Validation : Re-test solubility and stability upon receipt.
- Normalization : Adjust concentrations based on peptide content analysis to account for salt or solvent variations .
Key Considerations for Experimental Design
- Toxicology Data Gaps : Acute toxicity data for this compound may be limited; extrapolate from structurally similar piperidine derivatives and conduct preliminary cytotoxicity screens .
- Ethical Compliance : For studies involving biological systems, ensure informed consent and ethical review board approval .
- Data Transparency : Include raw datasets, instrument parameters, and statistical methods in appendices to facilitate replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
